(S)-1-(Ethylsulfonyl)-3-methylpiperazine
Description
Introduction to (S)-1-(Ethylsulfonyl)-3-methylpiperazine
Systematic Nomenclature and Structural Identification
The IUPAC name (S)-1-(ethylsulfonyl)-3-methylpiperazine reflects its core structure: a six-membered piperazine ring with an ethylsulfonyl group (-SO₂C₂H₅) at the first nitrogen and a methyl group (-CH₃) at the third carbon in the (S)-configuration. Its molecular formula is C₇H₁₆N₂O₂S , with a molecular weight of 192.28 g/mol . The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the methyl group occupies the third position in the (S)-enantiomeric form.
The compound’s structure can be represented using SMILES notation as CCS(=O)(=O)N1CCNC(C1)C , highlighting the sulfonyl group’s connectivity to the piperazine nitrogen and the chiral center at C3. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically confirms the absolute configuration, though specific crystallographic data for this enantiomer remains unpublished.
Table 1: Key Structural and Chemical Properties
Historical Context in Sulfonylpiperazine Chemistry
Sulfonylpiperazines emerged in the late 20th century as key intermediates in antipsychotic and antihistamine drug development. The introduction of sulfonyl groups (-SO₂R) enhanced metabolic stability and binding affinity compared to non-sulfonylated piperazines. Early work focused on racemic mixtures, but the 2000s saw a shift toward enantiopure synthesis to exploit stereoselective bioactivity.
(S)-1-(Ethylsulfonyl)-3-methylpiperazine derivatives gained attention through their role in CCR5 antagonists , which inhibit HIV-1 entry into host cells. For example, analogs of this compound were pivotal in optimizing Maraviroc, an FDA-approved CCR5 inhibitor. The ethylsulfonyl group’s electron-withdrawing properties stabilize the piperazine ring’s conformation, facilitating receptor interactions.
Significance of Chirality in Piperazine Derivatives
Chirality profoundly influences the pharmacokinetics and pharmacodynamics of piperazine-based drugs. The (S)-configuration in 3-methylpiperazine derivatives often confers higher binding affinity to targets like G-protein-coupled receptors (GPCRs) and enzymatic active sites compared to the (R)-enantiomer. For instance, (S)-enantiomers of sulfonylpiperazines exhibit up to 10-fold greater activity in profilin-mediated actin polymerization inhibition in Plasmodium falciparum, a mechanism critical for antimalarial drug development.
The synthesis of enantiopure (S)-1-(ethylsulfonyl)-3-methylpiperazine typically employs chiral resolution or asymmetric catalysis . For example, Boc-protected intermediates (e.g., (S)-1-Boc-3-methylpiperazine) serve as precursors, with the Boc group removed post-sulfonylation to yield the target compound.
Table 2: Comparative Bioactivity of Piperazine Enantiomers
| Enantiomer | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| (S) | CCR5 Receptor | 2.1 | |
| (R) | CCR5 Receptor | 18.4 | |
| (S) | Profilin-Actin Interaction | 0.7 | |
| (R) | Profilin-Actin Interaction | 6.9 |
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(3S)-1-ethylsulfonyl-3-methylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
LTMHYXIOUFANLF-ZETCQYMHSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCN[C@H](C1)C |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Ethylsulfonyl)-3-methylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperazine.
Introduction of the Methyl Group: A methyl group is introduced at the 3-position of the piperazine ring through alkylation reactions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
In industrial settings, the production of (S)-1-(Ethylsulfonyl)-3-methylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Ethylsulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
(S)-1-(Ethylsulfonyl)-3-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(Ethylsulfonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.
Comparison with Similar Compounds
Ethylsulfonyl vs. Methanesulfonyl
- (S)-1-(Ethylsulfonyl)-3-methylpiperazine (Target Compound):
- 1-Methanesulfonyl-3-phenyl-piperazine (CAS 912763-31-6):
Propylsulfonyl and Aryl-Sulfonyl Derivatives
- 1-(Propane-1-sulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 324779-74-0):
- 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine :
Stereochemistry and Substitution Patterns
(S)-3-Methylpiperazine vs. (R)-3-Aminopiperidine
- (S)-3-Methylpiperazine (e.g., Compound 55 in PAK4 inhibitors):
- (R)-3-Aminopiperidin-1-yl Derivatives (e.g., Compound 47): Amino group at position 3 forms hydrogen bonds with PAK4 (PDB 7CP3), but reduced selectivity due to conserved binding motifs in PAK1 .
Chiral Ethylsulfonyl Variants
- (3R)-1-(Ethylsulfonyl)-3-methylpiperazine Hydrochloride (CAS 1807938-44-8):
Role of Fluorophenyl and Benzyl Substituents
- 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine (CAS 1000339-75-2): Fluorine atom enhances electronegativity and bioavailability (cLogP = 2.1 vs. 2.8 for non-fluorinated analogs). Used in covalent inhibitors targeting tyrosine kinases .
- (S)-1-Benzyl-3-methylpiperazine :
- Benzyl group increases lipophilicity (cLogP = 3.5), favoring CNS penetration but accelerating CYP3A4-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
